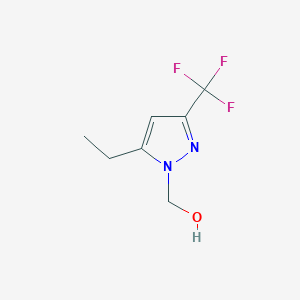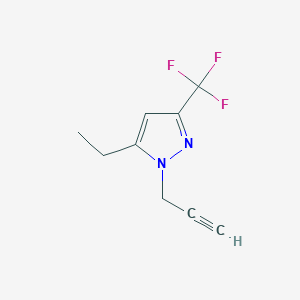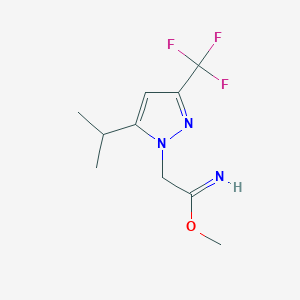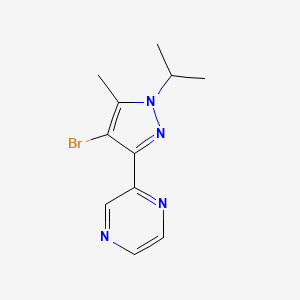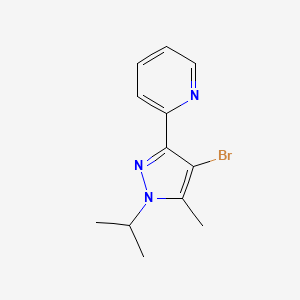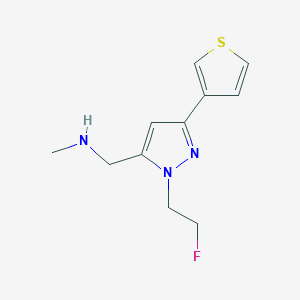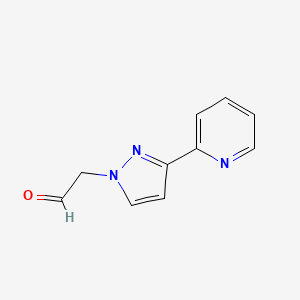
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings would likely play a significant role in its overall structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrrolidine and pyridine rings could potentially make the compound more polar .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound has potential applications in medicinal chemistry, particularly in the synthesis of therapeutic agents. Its structure suggests that it could be useful in the development of drugs targeting neurological disorders due to the presence of the aminopyridine moiety, which is known to influence neural activity . The pyrrolidine ring, a common feature in many pharmaceuticals, could be exploited for its bioactive properties.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound could be used in enzyme inhibition studies. The aminopyridine group can act as a mimic for adenine-based molecules, potentially inhibiting enzymes that rely on adenosine triphosphate (ATP) or other adenine nucleotides .
Pharmacology: Pharmacokinetic Modulation
Pharmacological research might explore the use of this compound in modulating pharmacokinetics of drugs. Its structural features could be beneficial in altering the solubility, distribution, and metabolism of active pharmaceutical ingredients, thereby enhancing their efficacy or reducing side effects .
Organic Synthesis: Intermediate for Complex Molecules
Organic chemists could employ this compound as an intermediate in the synthesis of more complex molecules. Its reactive hydroxyl and amine groups provide sites for further chemical modifications, making it a versatile building block for constructing larger, more intricate structures .
Analytical Chemistry: Development of Analytical Reagents
The compound’s unique structure could be utilized in the development of new analytical reagents. For instance, its potential to form complexes with metals or other organic compounds can be harnessed in spectroscopy or chromatography to detect, quantify, or isolate specific analytes .
Electrochemistry: Electrochemical Sensors
Finally, in the field of electrochemistry, this compound could be investigated for its electroactive properties. The aminopyridine group, in particular, may undergo redox reactions, which could be useful in designing electrochemical sensors for detecting biological or chemical substances .
Wirkmechanismus
Target of Action
The compound contains a pyridine and a pyrrolidine ring. Compounds containing these structures are known to interact with various biological targets. For example, pyridine derivatives are known to bind to multiple receptors, contributing to their diverse biological activities . Pyrrolidine is a common scaffold in drug discovery, contributing to the stereochemistry of the molecule .
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(5-aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(2)8-15(6-9(12)7-16)11-4-3-10(13)5-14-11/h3-5,9,16H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOQHZRXPCTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=NC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






